molecular formula C25H30O13 B12439465 [(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12439465
M. Wt: 538.5 g/mol
InChI Key: RMSKZOXJAHOIER-VOACHAMZSA-N
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Description

The compound “[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, methoxy, and oxane rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps may include:

  • Formation of the oxane ring through cyclization reactions.
  • Introduction of hydroxyl groups via selective oxidation reactions.
  • Coupling of the tricyclic core with the phenylprop-2-enoate moiety using esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may:

  • Bind to enzymes and inhibit their activity.
  • Interact with cell membranes and alter their properties.
  • Modulate signaling pathways involved in inflammation or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    [(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate: shares similarities with other polyhydroxylated compounds and tricyclic molecules.

Uniqueness

  • The unique combination of functional groups and the tricyclic core structure distinguishes this compound from others. Its specific reactivity and potential applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H30O13

Molecular Weight

538.5 g/mol

IUPAC Name

[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/t12?,15?,17?,18?,19?,20?,21?,22?,23?,24?,25-/m1/s1

InChI Key

RMSKZOXJAHOIER-VOACHAMZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3[C@@]4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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